Welcome to the BenchChem Online Store!
molecular formula C19H34NO3P B3063087 3-[(4-nonylphenyl)methylamino]propylphosphonic Acid CAS No. 569684-50-0

3-[(4-nonylphenyl)methylamino]propylphosphonic Acid

Cat. No. B3063087
M. Wt: 355.5 g/mol
InChI Key: IYOGKTIRIRHPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07351725B2

Procedure details

3-Aminopropylphosphonic acid (0.060 g, 0.436 mmol) and tetrabutylammonium hydroxide (1.0M in methanol, 0.44 mL, 0.43 mmol) in methanol (3 mL) were heated at 50° C. for 15 min until all of the solids had dissolved. 4-(Nonyl)benzyliodide (0.100 g, 0.291 mmol) and DIEA (0.112 g, 0.872 mmol) were added and stirring was continued for 12 h at 50° C. The reaction was made acidic (pH˜5) by the addition of concentrated hydrochloric acid then directly purified using LC-3 to give the title compound (0.020 g): 1H NMR (500 MHz, CD3OD) δ 7.39 (d, J=8.0 Hz, 2H), 7.29 (d, J=8.0 Hz, 2H), 4.15 (s, 2H), 3.14 (t, J=7.6 Hz, 2H), 2.64 (t, J=7.7 Hz, 2H), 2.00 (m, 2H), 1.79 (td, J=5.3, 18.5 Hz, 2H), 1.61 (m, 2H), 1.24-1.36 (m, 14H), 0.89 (t, J=7.0 Hz, 3H); ESI-MS 356.2 (M+H).
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
4-(Nonyl)benzyliodide
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.112 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][P:5](=[O:8])([OH:7])[OH:6].[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.[CH2:27]([C:36]1[CH:43]=[CH:42][C:39]([CH2:40]I)=[CH:38][CH:37]=1)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].CCN(C(C)C)C(C)C.Cl>CO>[CH2:27]([C:36]1[CH:43]=[CH:42][C:39]([CH2:40][NH:1][CH2:2][CH2:3][CH2:4][P:5](=[O:7])([OH:6])[OH:8])=[CH:38][CH:37]=1)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35] |f:1.2|

Inputs

Step One
Name
Quantity
0.06 g
Type
reactant
Smiles
NCCCP(O)(O)=O
Name
tetrabutylammonium hydroxide
Quantity
0.44 mL
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
4-(Nonyl)benzyliodide
Quantity
0.1 g
Type
reactant
Smiles
C(CCCCCCCC)C1=CC=C(CI)C=C1
Name
Quantity
0.112 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
then directly purified

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCCCCCCC)C1=CC=C(CNCCCP(O)(O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.02 g
YIELD: CALCULATEDPERCENTYIELD 19.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.